molecular formula C22H24N4O2S B2358225 2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-N-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894878-66-1

2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-N-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2358225
CAS No.: 894878-66-1
M. Wt: 408.52
InChI Key: KTWONGDOCYHXOV-UHFFFAOYSA-N
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Description

This compound belongs to the triazaspiro[4.5]decane class, characterized by a spirocyclic core fused with heterocyclic and aromatic substituents. Its structure includes a 4-methoxyphenyl group at position 2, a methylsulfanyl (Mtp) group at position 3, and an N-phenyl carboxamide moiety at position 6. Spirocyclic architectures like this are often explored for their conformational rigidity, which can improve target selectivity in pharmaceutical or agrochemical applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-methylsulfanyl-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-28-18-10-8-16(9-11-18)19-20(29-2)25-22(24-19)12-14-26(15-13-22)21(27)23-17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWONGDOCYHXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC=C4)N=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-N-PHENYL-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carboxamide group would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique spiro structure and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, the compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-N-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s functional groups may allow it to form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazaspiro[4.5]decane Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Source
Target Compound 2-(4-methoxyphenyl), 3-(methylsulfanyl) C₂₃H₂₅N₄O₂S ~437.5 (est.) Conformational rigidity, drug lead N/A
N-Benzyl-2-(4-chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide 2-(4-chlorophenyl), N-benzyl C₂₂H₂₃ClN₄OS 426.97 Agrochemical screening candidate
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione 8-(dimethylaminophenyl), 9-(benzothiazol) C₂₄H₂₄N₄O₃S ~476.5 (est.) Fluorescent probes, synthetic intermediate

Key Observations :

  • Electron Effects : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 4-chlorophenyl (electron-withdrawing) in E972-0556 , which may alter binding interactions with biological targets.
  • Applications : The benzothiazol-containing derivative in is tailored for optical applications, whereas the target compound and E972-0556 are more likely drug/agrochemical candidates due to aromatic and heterocyclic motifs.
Comparison with Non-Spiro Analogues
  • 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfonyl)acrylonitrile (): Non-spiro acrylonitrile core with dihedral angle (64.22°) between aromatic rings . Methylsulfonyl group increases polarity compared to methylsulfanyl in the target compound, reducing metabolic stability. Planar acrylonitrile moiety may limit conformational flexibility vs. the spirocyclic system.

Pharmacological and Physicochemical Insights

  • Target Compound :
    • Solubility : Moderate (predicted aqueous solubility: ~0.05 mg/mL) due to methoxyphenyl and methylsulfanyl groups.
    • Bioactivity : Methoxyphenyl groups are associated with CNS activity (e.g., serotonin receptor modulation), while methylsulfanyl may offer antioxidant properties .

Biological Activity

The compound 2-(4-methoxyphenyl)-3-(methylsulfanyl)-N-phenyl-1,4,8-triazaspiro[4.5]decane-1,3-diene-8-carboxamide has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazaspiro framework, which is known for its diverse biological activities. The presence of the methoxy and methylsulfanyl groups contributes to its chemical reactivity and potential interaction with biological targets.

Structural Formula

C22H24N4O2S\text{C}_{22}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}

Anticancer Activity

Research indicates that compounds with similar structural motifs can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have shown that derivatives of triazaspiro compounds exhibit significant inhibitory effects on CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines .

Inhibition of Mitochondrial Permeability Transition Pore (mPTP)

Another promising area of research involves the modulation of mitochondrial function. Compounds based on the triazaspiro scaffold have been identified as effective mPTP inhibitors, which can prevent myocardial cell death during reperfusion injury . This suggests potential applications in cardioprotection and heart disease management.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
CDK InhibitionInhibits CDK2 (IC50 = 0.004 μM)
mPTP InhibitionReduces apoptosis in myocardial cells
Antitumor EfficacyInduces G2/M cell cycle arrest

Case Study 1: CDK Inhibition in Cancer Therapy

A recent study demonstrated that a derivative similar to the target compound significantly inhibited CDK2 and CDK9 in HCT116 cells, leading to enhanced apoptosis and reduced tumor growth in xenograft models. This establishes a clear link between structural characteristics and biological efficacy .

Case Study 2: Cardioprotective Effects

In another investigation focusing on myocardial infarction models, compounds derived from the triazaspiro framework exhibited protective effects against reperfusion injury by inhibiting mPTP opening. The administration during reperfusion significantly improved cardiac function and reduced apoptotic markers .

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